2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride
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Overview
Description
It inhibits several cation channels, including store-operated calcium channels, voltage-operated calcium channels, non-selective cation channels, AMPA, NMDA, sodium, and potassium channels . This compound is known for its neuroprotective properties, reducing cortical infarct size and improving neurological outcomes following middle cerebral artery occlusion .
Preparation Methods
The synthesis of LOE 908 hydrochloride involves multiple steps, starting with the preparation of the isoquinolineacetamide core. The synthetic route typically includes the following steps:
Formation of Isoquinolineacetamide Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide.
Formation of the Final Compound: The final compound is obtained by coupling the isoquinolineacetamide core with 2-(2,3,4-trimethoxyphenyl)ethyl groups under specific reaction conditions.
Chemical Reactions Analysis
LOE 908 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy groups, where they can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LOE 908 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study cation channel inhibition and its effects on various chemical processes.
Biology: The compound is used to investigate the role of cation channels in cellular processes and their regulation.
Industry: The compound’s ability to inhibit cation channels makes it valuable in the development of new therapeutic agents targeting these channels.
Mechanism of Action
LOE 908 hydrochloride exerts its effects by blocking cation channels, including store-operated calcium channels, voltage-operated calcium channels, non-selective cation channels, AMPA, NMDA, sodium, and potassium channels . The inhibition of these channels disrupts the flow of cations across cell membranes, leading to various physiological effects. The compound’s neuroprotective properties are attributed to its ability to reduce calcium influx, thereby protecting neurons from calcium overload and subsequent cell death .
Comparison with Similar Compounds
LOE 908 hydrochloride is unique due to its broad-spectrum cation channel blocking activity. Similar compounds include:
Pinokalant: Another broad-spectrum cation channel blocker with similar neuroprotective properties.
Verapamil: A calcium channel blocker used in the treatment of cardiovascular diseases.
Nifedipine: Another calcium channel blocker used to manage hypertension and angina.
Compared to these compounds, LOE 908 hydrochloride has a broader range of cation channel inhibition, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSNBMNKLDHNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49ClN2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046305 |
Source
|
Record name | Pinokalant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143482-60-4 |
Source
|
Record name | Pinokalant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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